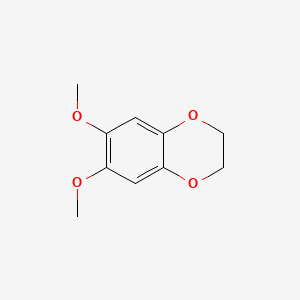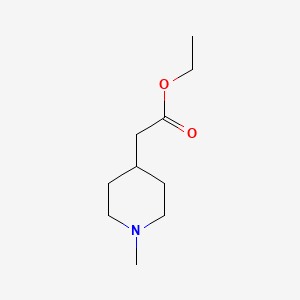
2-(1-甲基哌啶-4-基)乙酸乙酯
描述
Ethyl 2-(1-methylpiperidin-4-yl)acetate is an organic compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
科学研究应用
Ethyl 2-(1-methylpiperidin-4-yl)acetate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The primary target of Ethyl 2-(1-methylpiperidin-4-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This process is crucial for the proper functioning of the cholinergic system .
Mode of Action
In general, AChE inhibitors prevent the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE affects the cholinergic system, which plays a key role in muscle contraction, pain response, and cognitive functions such as memory and attention. By preventing the breakdown of acetylcholine, Ethyl 2-(1-methylpiperidin-4-yl)acetate could potentially enhance cholinergic transmission .
Result of Action
The primary molecular effect of Ethyl 2-(1-methylpiperidin-4-yl)acetate’s action would be the increased concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE. This could lead to enhanced cholinergic transmission, potentially affecting various physiological processes such as muscle contraction and cognitive functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate typically involves the reaction of 1-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for Ethyl 2-(1-methylpiperidin-4-yl)acetate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
Ethyl 2-(1-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
- 2-(4-Methyl-1-piperidinyl)ethanamine
- [3-(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles
Uniqueness
Ethyl 2-(1-methylpiperidin-4-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester group and piperidine ring make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
属性
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473734 | |
| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67686-05-9 | |
| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
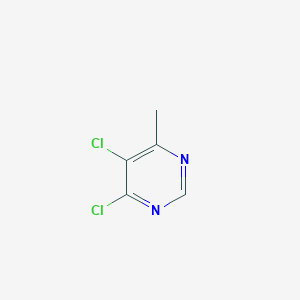
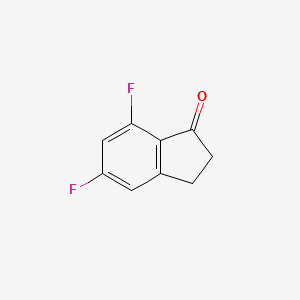
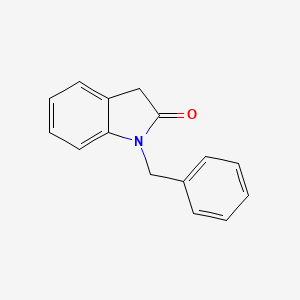

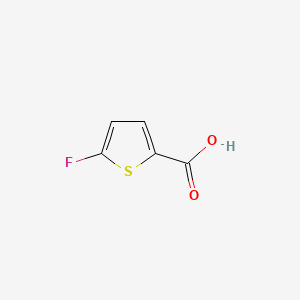
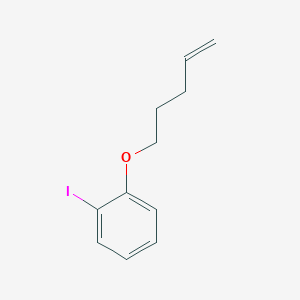
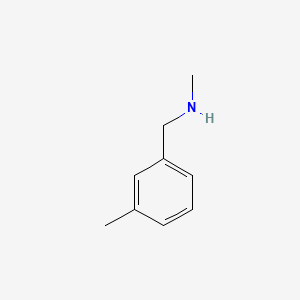
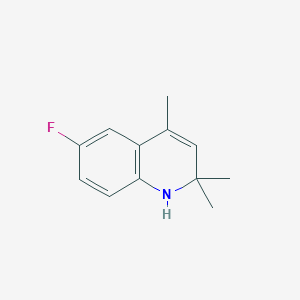
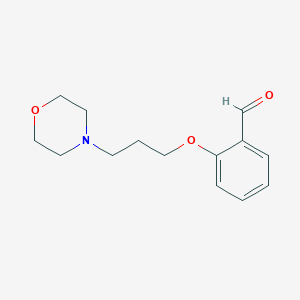
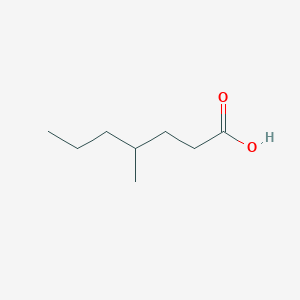
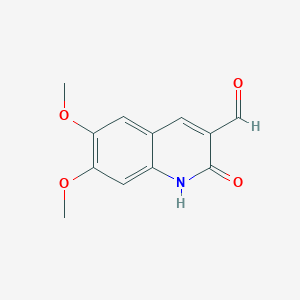
![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)
